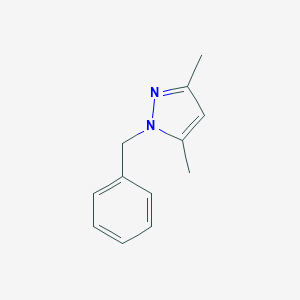

1-Benzyl-3,5-dimethyl-1H-pyrazole

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-benzyl-3,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-10-8-11(2)14(13-10)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCXNXMLCDHLEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345326 | |

| Record name | 1-Benzyl-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1134-81-2 | |

| Record name | 1-Benzyl-3,5-dimethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Benzyl 3,5 Dimethyl 1h Pyrazole and Its Derivatives

Regioselective N-Alkylation Strategies

The N-alkylation of pyrazoles can result in two possible regioisomers, making regioselectivity a key challenge. The development of methods that favor the formation of a single isomer is of great importance.

Direct Benzylation Protocols (e.g., Pyrazole (B372694) Alkylation with Benzyl (B1604629) Bromide)

Direct benzylation of 3,5-dimethylpyrazole (B48361) with benzyl bromide is a common method for synthesizing 1-benzyl-3,5-dimethyl-1H-pyrazole. The regioselectivity of this reaction is influenced by factors such as the solvent, base, and the presence of catalysts.

A study on the N-alkylation of 3-substituted pyrazoles using potassium carbonate in dimethyl sulfoxide (B87167) (DMSO) demonstrated a high degree of regioselectivity. researchgate.netfigshare.com This system favors the formation of the N1-alkylated product. researchgate.net For instance, the reaction of 3,5-dimethylpyrazole with benzyl bromide under these conditions would be expected to yield predominantly this compound. The choice of an aprotic polar solvent like DMSO can influence the reaction's regioselectivity. nih.gov

The reaction of pyrazole with benzyl chloride in the presence of a base like anhydrous potassium carbonate in acetone (B3395972) has also been reported for the synthesis of N-benzyl pyrazoles.

Here is a representative reaction scheme:

Reactants: 3,5-dimethylpyrazole, Benzyl Bromide

Reagents/Conditions: Base (e.g., K₂CO₃), Solvent (e.g., DMSO or Acetone)

Product: this compound

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 3,5-dimethylpyrazole | Benzyl Bromide | K₂CO₃ | DMSO | This compound |

| 3,5-dimethylpyrazole | Benzyl Chloride | K₂CO₃ | Acetone | This compound |

Application of Phase-Transfer Catalysis in Pyrazole Synthesis

Phase-transfer catalysis (PTC) offers a powerful and often solvent-free method for the N-alkylation of pyrazoles, providing high yields and solving common issues encountered in alkylation reactions. tandfonline.comresearchgate.net This technique facilitates the reaction between reactants in different phases (e.g., a solid base and a liquid organic substrate).

In a typical PTC setup for the synthesis of N-alkylpyrazoles, the reaction is performed by stirring the pyrazole with an alkyl halide in the presence of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), and a solid base like potassium hydroxide (B78521). researchgate.net This method has been successfully applied to the synthesis of N-benzylpyrazole from benzyl chloride, resulting in excellent yields. researchgate.net The use of PTC can enhance reactivity and in some cases, alter selectivity. researchgate.net For highly reactive alkylating agents like benzyl bromide, which can react with the base, using a less reactive precursor like benzyl chloride can be advantageous under PTC conditions to obtain a high yield of the desired N-benzylpyrazole. researchgate.net

A study demonstrated the preparation of N-alkylpyrazoles, including those with a benzyl group, using propargyl bromide in the presence of potassium carbonate and t-butylammonium bromide as a phase-transfer catalyst. researchgate.net This highlights the versatility of PTC in accommodating various alkylating agents.

Green Chemistry Approaches and Sustainable Synthetic Routes

The principles of green chemistry, which focus on designing environmentally benign chemical processes, are increasingly being applied to the synthesis of pyrazole derivatives. nih.govresearchgate.net These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

One prominent green strategy is the use of water as a reaction medium. acs.orgrsc.org Water is a non-toxic, inexpensive, and environmentally friendly solvent. The synthesis of pyrazole derivatives has been successfully carried out in aqueous media, often with the aid of catalysts. acs.org For example, a green method for synthesizing pyrazole compounds involves the reaction of ethyl acetoacetate (B1235776) and hydrazines in water with imidazole (B134444) as a catalyst. acs.org

Another green approach is the use of microwave irradiation, which can significantly reduce reaction times and improve yields compared to conventional heating. researchgate.net The combination of microwave assistance with eco-friendly solvents like water-ethanol mixtures has been employed for the synthesis of pyranopyrazole derivatives. nih.gov

Furthermore, solvent-free reaction conditions represent a significant advancement in green synthesis. researchgate.net Reactions can be carried out by grinding the reactants together, sometimes with a catalyst, which minimizes the use of volatile organic compounds.

Multi-Component Reactions for the Pyrazole Core Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. rsc.orgbeilstein-journals.org This approach aligns well with the principles of green chemistry due to its high atom economy and operational simplicity. rsc.org

The synthesis of the pyrazole core can be achieved through various MCRs. A common strategy involves the condensation of a 1,3-dicarbonyl compound (or a precursor that generates it in situ) with a hydrazine (B178648) derivative. beilstein-journals.org For instance, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can be used to synthesize substituted pyrazoles. beilstein-journals.org

The use of catalysts is often crucial in MCRs to achieve high yields and selectivity. Various catalysts, including Lewis acids like Yb(PFO)₃ and heterogeneous catalysts, have been employed. researchgate.netbeilstein-journals.org For example, a one-pot synthesis of pyrazoles has been demonstrated using a heterogeneous nickel-based catalyst for the condensation of hydrazines, ketones, and aldehydes at room temperature. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is a critical step in developing efficient synthetic protocols. This involves systematically varying parameters such as temperature, solvent, catalyst, and reactant ratios to maximize the yield of the desired product and minimize the formation of byproducts.

For the synthesis of pyrazole derivatives, several studies have focused on optimizing reaction conditions. For example, in the silver-catalyzed synthesis of 5-aryl-3-trifluoromethyl pyrazoles, it was found that increasing the reaction temperature to 60 °C improved the yield, while temperatures above this led to a decrease in yield. mdpi.comnih.gov

The choice of catalyst and base can also have a significant impact. In the synthesis of polysubstituted 4-difluoromethyl pyrazole derivatives, various Lewis acid catalysts were screened, with Sc(OTf)₃ demonstrating the best performance in the presence of DBU as a base. nih.gov

Flow chemistry is another advanced technique for optimizing reactions. It allows for precise control over reaction parameters and can lead to improved yields, reduced reaction times, and enhanced safety, especially when dealing with hazardous intermediates.

Below is a table summarizing the optimization of conditions for a five-component synthesis of pyrazole-based pyrido[2,3-d]pyrimidine-diones, illustrating the impact of the catalyst on reaction time and yield. researchgate.net

| Catalyst | Time (min) | Yield (%) |

| None | 120 | 40 |

| Piperidine | 90 | 60 |

| p-TSA | 75 | 70 |

| CAN | 60 | 85 |

| L-proline | 45 | 92 |

| Nano-Fe₂O₃ | 30 | 95 |

Chemical Reactivity and Mechanistic Investigations of 1 Benzyl 3,5 Dimethyl 1h Pyrazole

Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring in 1-Benzyl-3,5-dimethyl-1H-pyrazole is electron-rich, making it susceptible to electrophilic attack. The presence of electron-donating methyl groups at the C-3 and C-5 positions further activates the ring, directing electrophilic substitution primarily to the C-4 position.

Functionalization at the C-4 Position (e.g., Bromination, Nitration)

One common method for functionalization at this position is the Vilsmeier-Haack reaction, which introduces a formyl group. For instance, reacting this compound with a formylating agent can yield this compound-4-carbaldehyde. While specific conditions for bromination and nitration of the title compound are not detailed in the provided sources, these are standard electrophilic aromatic substitution reactions for activated heterocyclic systems and would be expected to occur at the C-4 position.

Oxidative Functionalization (e.g., Thio- or Selenocyanation)

The electron-rich C-4 position of the pyrazole ring can undergo oxidative functionalization, such as thiocyanation and selenocyanation. These reactions introduce sulfur or selenium-containing functional groups, which are valuable for further synthetic transformations.

Research has demonstrated that N-aryl-3,5-dimethyl-1H-pyrazoles can be effectively thiocyanated and selenocyanated at the C-4 position. nih.govbeilstein-archives.org A metal-free method utilizes an oxidant like iodosobenzene (B1197198) dichloride (PhICl₂) with ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) or potassium selenocyanate (B1200272) (KSeCN). nih.govbeilstein-archives.orgbeilstein-journals.org The reaction is believed to proceed through the in-situ generation of an electrophilic species, such as thiocyanogen (B1223195) chloride (Cl-SCN) or selenocyanogen (B1243902) chloride (Cl-SeCN), which then attacks the C-4 position of the pyrazole. beilstein-archives.org

The general optimized conditions for a model substrate like 3,5-dimethyl-1-phenyl-1H-pyrazole involve reacting it with 2.0 equivalents of PhICl₂ and NH₄SCN in toluene (B28343) at 0°C. nih.govbeilstein-archives.org This protocol is suitable for a wide range of substituted pyrazoles, affording the corresponding 4-thiocyanated and 4-selenocyanated products in good yields. nih.govbeilstein-journals.org

Nucleophilic Substitution Reactions Involving the N-Benzyl Moiety

The N-benzyl group can be involved in nucleophilic substitution reactions, although this is less common than electrophilic substitution on the pyrazole ring. The benzyl (B1604629) group can potentially be cleaved under certain reductive conditions, a process known as debenzylation. This would generate the corresponding N-H pyrazole, 3,5-dimethyl-1H-pyrazole. Furthermore, the benzylic protons are susceptible to deprotonation by a strong base, which could form a transient benzylic anion. This anion could then be trapped by various electrophiles, allowing for functionalization at the methylene (B1212753) bridge. acs.org

Interconversion and Derivatization of Functional Groups (e.g., Oxidation to Carboxylic Acids, Reduction to Alcohols)

Functional groups introduced onto the this compound scaffold can be readily interconverted to create a variety of derivatives. scribd.com For example, a formyl group at the C-4 position, introduced via the Vilsmeier-Haack reaction, is a versatile handle for further transformations.

This aldehyde can be oxidized to a carboxylic acid or reduced to a hydroxymethyl group (an alcohol). The amide bond in derivatives like N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloroacetamide can also be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Table 1: Examples of Functional Group Interconversions

| Starting Material | Reaction Type | Reagent Example | Product |

|---|---|---|---|

| This compound-4-carbaldehyde | Oxidation | Potassium permanganate (B83412) (KMnO₄) | This compound-4-carboxylic acid |

| This compound-4-carbaldehyde | Reduction | Sodium borohydride (B1222165) (NaBH₄) | (1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol |

| N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-chloroacetamide | Hydrolysis | Acid or Base (e.g., HCl or NaOH) | 1-Benzyl-3,5-dimethyl-1H-pyrazol-4-amine and Chloroacetic acid |

Mechanistic Studies of Hydrolysis and Ligand Transformations

The hydrolysis of functional groups on the pyrazole ring, such as an amide, typically proceeds through standard mechanisms under acidic or basic conditions. For instance, the hydrolysis of a C-4 amide derivative would involve nucleophilic attack by water or hydroxide (B78521) on the carbonyl carbon, leading to the formation of a tetrahedral intermediate, followed by the expulsion of the amine to yield the carboxylic acid.

In the context of coordination chemistry, pyrazole derivatives, including this compound, are valuable ligands for forming metal complexes. researchgate.net Mechanistic studies of ligand transformations often involve the oxidative dissolution of a metal in the presence of the pyrazole ligand. For example, the formation of a copper(II) complex with a pyrazole-derived ligand can occur through a multi-stage process involving the oxidation of metallic copper, participation of air oxygen, and the in-situ formation of the final ligand structure through hydrolysis and subsequent reaction. dnu.dp.ua The pyrazole ligand can coordinate to the metal center, and its transformations, such as hydrolysis or substitution, can be studied to understand the stability and reactivity of the resulting complex. researchgate.netnih.gov

Tautomeric Equilibria and their Impact on Reactivity

Tautomerism is a critical concept in pyrazole chemistry that significantly influences reactivity. encyclopedia.pub Unsubstituted pyrazoles can exist in an equilibrium between two or more tautomeric forms, most commonly through the migration of a proton between the two nitrogen atoms (annular prototropic tautomerism). encyclopedia.pubbeilstein-journals.org This equilibrium means that a reaction can proceed from different isomers, potentially leading to a mixture of products.

However, in this compound, the presence of the benzyl group at the N-1 position "fixes" the molecule in a single tautomeric form. nih.gov This substitution prevents the proton migration necessary for annular tautomerism. beilstein-journals.orgnih.gov The consequence of this structural feature is a more predictable and controlled reactivity profile compared to its N-H counterpart. Since there is no tautomeric equilibrium to consider, electrophilic attack, for example, occurs with high regioselectivity at the C-4 position without the complication of forming isomeric products that could arise from different tautomers. This makes N-1 substituted pyrazoles like the title compound highly valuable synthons in organic chemistry.

Coordination Chemistry and Ligand Applications of 1 Benzyl 3,5 Dimethyl 1h Pyrazole Derivatives

Design and Synthesis of Pyrazole-Based Chelating Ligands

While 1-benzyl-3,5-dimethyl-1H-pyrazole itself typically acts as a simple monodentate ligand, its framework is a versatile starting point for designing more complex multidentate chelating agents. The primary strategy involves introducing additional donor functionalities onto the pyrazole (B372694) ring or the benzyl (B1604629) substituent. These modifications transform the molecule into a ligand capable of forming more stable, multi-point attachments to a metal center, a phenomenon driven by the thermodynamic chelate effect.

Common synthetic strategies for creating such chelating ligands include:

Condensation Reactions: A widely used method involves the condensation of a functionalized pyrazole, such as (3,5-dimethyl-1H-pyrazol-1-yl)methanol, with various primary or secondary amines. This approach yields ligands with multiple nitrogen donor atoms, capable of acting as tridentate or tetradentate coordinators. researchgate.net

Functionalization at the Ring: The pyrazole ring itself can be functionalized. For instance, creating derivatives like 1-benzyl-1H-pyrazole-3,5-dicarboxylic acid or its corresponding dichloride allows for the introduction of two carboxylate or amide functionalities. These oxygen or nitrogen atoms can then participate in metal coordination, leading to pincer-type or macrocyclic ligands.

Attachment of Other Heterocycles: A sophisticated approach involves linking other heterocyclic rings, which are themselves good coordinating agents, to the pyrazole core. An example is the synthesis of (1-benzyl-1H-pyrazole-3,5-diyl)bis((3,4-dimethyl-1H-pyrrol-2-yl)methanone). In this molecule, the two pyrrole (B145914) nitrogen atoms and the two ketone oxygen atoms, in addition to the pyrazole nitrogen, create a polydentate ligand environment.

These synthetic modifications are crucial for tailoring the ligand's properties, such as its donor strength, steric profile, and the geometry of the resulting metal complex.

Formation and Characterization of Metal Complexes

The coordination of this compound and its derivatives has been explored with a range of transition metals. The nature of the N-benzyl substituent significantly influences reactivity and the resulting coordination environment compared to simpler N-H or N-methyl pyrazoles.

Palladium(II) complexes are of significant interest, often exhibiting square-planar geometries. While direct studies on the coordination of simple this compound with palladium(II) are not extensively documented, the chemistry of related pyrazole-based ligands provides significant insight. For instance, pyrazole-based Schiff base ligands readily react with palladium(II) precursors like [PdCl₂(NCPh)₂] to form stable trans-[PdCl₂(L)₂] complexes. nih.gov

In these cases, the pyrazole moiety and the imine nitrogen of the Schiff base act as the donor atoms. nih.govhu.edu.jo For ligands derived from this compound, coordination to Pd(II) would occur through the unsubstituted N2 nitrogen atom. The bulky benzyl group at the N1 position would sterically influence the arrangement of other ligands in the square-planar coordination sphere.

Hybrid ligands incorporating both a 3,5-dimethylpyrazole (B48361) unit and a phosphine (B1218219) donor, such as 1-[2-(diphenylphosphanyl)ethyl]-3,5-dimethylpyrazole, coordinate to Pd(II) in a bidentate fashion via the pyrazole nitrogen and the phosphorus atom, forming stable chelate rings. ub.edu The resulting complexes typically adopt a cis-geometry for the remaining ligands (e.g., halides). ub.edu

Table 1: Representative Palladium(II) Complexes with Related Pyrazole-Based Ligands

| Ligand (L) | Complex | Geometry | Key Findings | Reference(s) |

| Benzaldehyde (1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazone | trans-[PdCl₂(L)₂] | Square-planar | Ligands coordinate in a trans configuration. Cytotoxic effects were studied. | nih.gov |

| 3-Methyl-1-(2-pyridinyl)-1H-chromene[4,3-c]pyrazol-4-one | [PdLCl₂] | Square-planar (cis) | The ligand acts as a bidentate N,N-donor. The complex shows a cis-configuration for the chloro ligands. | researchgate.net |

| 1-[2-(Diphenylphosphanyl)ethyl]-3,5-dimethylpyrazole | [PdCl₂(L)] | Square-planar (cis) | The hybrid N,P ligand forms a six-membered chelate ring with cis-chlorine atoms. | ub.edu |

The reactivity of 1-benzyl-3,5-dimethylpyrazole with ruthenium(II) precursors highlights the critical role of the N1-substituent. In a notable study, it was found that no reaction occurs when 1-benzyl-3,5-dimethylpyrazole is treated with the ruthenium complex [Ru(CO)ClH(PPh₃)₂] in benzene (B151609). researchgate.net This is in stark contrast to 1-hydroxymethyl-3,5-dimethylpyrazole, which reacts under similar conditions to substitute the hydroxymethyl group with hydrogen and coordinate to the ruthenium center. researchgate.net The inertness of the benzyl-substituted pyrazole in this specific reaction suggests that the benzyl group is not easily cleaved and its steric bulk may hinder the approach to the metal center.

However, ruthenium complexes with other pyrazole-based ligands are well-known. These are often synthesized to explore their catalytic or biological properties. For example, ruthenium(II) arene complexes with N,N-chelating pyrazolyl-benzimidazole ligands have been prepared and characterized, showing potential as enzyme inhibitors.

The coordination chemistry of pyrazole derivatives with other first-row transition metals is rich. Chelating Schiff base ligands derived from 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde have been used to synthesize cobalt(II), nickel(II), copper(II), and zinc(II) complexes. hu.edu.jo These studies suggest that Co(II), Ni(II), and Zn(II) tend to form octahedral complexes, while Cu(II) often adopts a square-planar geometry. hu.edu.jo

For simple ligands like this compound, coordination is expected to be monodentate through the N2 atom. The resulting complexes would have the general formula [M(L)ₓXy] (where X is an anion like a halide). The stoichiometry and geometry would be highly dependent on the metal ion's intrinsic preferences and the steric hindrance imposed by the benzyl groups. For example, with Co(II), tetrahedral complexes of the type [Co(L)₂X₂] might be expected, while Ni(II) could yield either tetrahedral or octahedral species.

Table 2: Geometries of Metal Complexes with Related Pyrazole-Type Ligands

| Metal Ion | Ligand Type | Typical Geometry | Reference(s) |

| Co(II) | Pyrazole Schiff Base | Octahedral | hu.edu.jo |

| Ni(II) | Pyrazole Schiff Base | Octahedral | hu.edu.jo |

| Cu(II) | N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amine | Distorted Square-Pyramidal | researchgate.net |

| Cu(II) | Pyrazole Schiff Base | Square-Planar | hu.edu.jo |

| Zn(II) | Pyrazole Schiff Base | Octahedral | hu.edu.jo |

Ligand Donor Properties and Metal Stabilization

Pyrazoles are classified as N-donor ligands. researchgate.net The this compound molecule acts as a σ-donor through the lone pair of electrons on the sp²-hybridized N2 nitrogen atom. The N1 nitrogen is already bonded to the benzyl group and is generally not available for coordination. As a monodentate ligand, it forms complexes that are stabilized solely by this single metal-nitrogen bond.

The electronic properties of the ligand are influenced by its substituents. The two methyl groups at positions 3 and 5 are weakly electron-donating, slightly increasing the basicity of the pyrazole ring and the donor strength of the N2 atom. The benzyl group at the N1 position is primarily a bulky steric group, but it can also exert a weak inductive electron-donating effect.

A significant increase in metal stabilization is achieved when the pyrazole is part of a chelating system. By incorporating additional donor atoms (N, O, S, or P) into the ligand structure, as discussed in section 4.1, the ligand can form multiple bonds with the metal ion. This results in the formation of a stable five- or six-membered chelate ring, a thermodynamically favorable outcome known as the chelate effect. This enhanced stability is fundamental to the widespread use of pyrazole-based chelating ligands in catalysis and materials science. ub.edu

Structural and Electronic Characterization of Pyrazole-Metal Coordination Compounds

A combination of spectroscopic and analytical techniques is essential to fully characterize pyrazole-metal coordination compounds.

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of a complex. It provides precise information on bond lengths, bond angles, coordination geometry (e.g., octahedral, square-planar, tetrahedral), and intermolecular interactions. For instance, in a palladium(II) complex with a pyrazole-based ligand, X-ray diffraction confirmed a square-planar geometry with Pd-N bond lengths of approximately 2.04 Å. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the coordination of the ligand to the metal. The vibration frequencies of the pyrazole ring, particularly the C=N stretching mode, often shift to higher or lower wavenumbers upon complexation. This provides evidence of the metal-nitrogen bond formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for characterizing the structure of diamagnetic complexes in solution. The chemical shifts of the pyrazole and benzyl protons in this compound will change upon coordination to a metal center. These shifts provide information about the electronic environment and symmetry of the complex in solution.

UV-Visible Spectroscopy: The electronic absorption spectra of transition metal complexes provide information about d-d electronic transitions and charge-transfer bands. These spectra are characteristic of the metal ion and its coordination geometry, helping to distinguish between, for example, octahedral and tetrahedral Ni(II) complexes.

Table 3: Common Characterization Data for Pyrazole-Metal Complexes

| Technique | Information Obtained | Typical Observations for Pyrazole Complexes | Reference(s) |

| X-ray Diffraction | Coordination geometry, bond lengths, bond angles | Pd(II): Square-planar; Co(II)/Ni(II): Octahedral or Tetrahedral; Cu(II): Square-planar or Distorted Geometries. | hu.edu.joresearchgate.net |

| IR Spectroscopy | Ligand coordination | Shift in C=N and ring stretching vibrations upon complexation. | hu.edu.joresearchgate.net |

| ¹H NMR Spectroscopy | Solution structure (diamagnetic) | Shifts in the pyrazole and substituent proton signals upon coordination. | nih.govresearchgate.net |

| UV-Vis Spectroscopy | Electronic structure, geometry | d-d transition bands characteristic of the metal ion and its environment. | hu.edu.jo |

Catalytic Applications of 1 Benzyl 3,5 Dimethyl 1h Pyrazole and Its Metal Complexes

Role as Ligands in Homogeneous Catalysis

Pyrazole (B372694) and its derivatives are well-established as effective N-donor ligands in the realm of coordination chemistry and homogeneous catalysis. nih.gov Their ability to form stable complexes with a wide range of transition metals is a key attribute. The nitrogen atoms of the pyrazole ring act as Lewis bases, donating their lone pair of electrons to the metal center. The specific compound, 1-Benzyl-3,5-dimethyl-1H-pyrazole, possesses distinct structural features that make it an interesting ligand candidate.

The presence of methyl groups at the 3 and 5 positions of the pyrazole ring provides a certain degree of steric bulk around the coordinating nitrogen atom. This steric hindrance can play a crucial role in influencing the coordination geometry of the metal complex and the accessibility of the catalytic site. Furthermore, the benzyl (B1604629) group attached to the N1 position introduces additional steric bulk and can influence the solubility of the resulting metal complex in organic solvents, a critical factor for homogeneous catalysis. The non-planar conformation created by the dihedral angle between the pyrazole and benzyl rings can also impact intermolecular interactions within the crystal lattice of the solid catalyst or in solution.

While extensive research on the catalytic applications of metal complexes specifically bearing the this compound ligand is not widely documented, the general principles of pyrazole-based ligands in catalysis provide a strong foundation for understanding its potential. The electronic properties of the pyrazole ring, which can be modulated by substituents, directly affect the electron density at the metal center, thereby influencing the catalytic activity in processes such as oxidation, reduction, and carbon-carbon bond formation.

Catalytic Transformation Reactions (e.g., Olefin Transformation)

Although specific examples of catalytic transformations directly employing this compound as a ligand are limited in the reviewed literature, the broader family of pyrazole-based ligands has been successfully utilized in a variety of catalytic reactions. These examples provide a strong indication of the potential catalytic utility of the title compound.

One of the most prominent areas for the application of pyrazole-ligated metal complexes is in carbon-carbon bond-forming reactions. For instance, palladium complexes with pyrazole-derived ligands have been explored as catalysts in Heck-type reactions. researchgate.net While a study on the Heck-Matsuda reaction involved the synthesis of a derivative, this compound-4-diazonium tetrafluoroborate, the parent compound was not directly employed as a ligand in the reported catalytic system. rsc.org

Furthermore, copper complexes bearing pyrazole-containing ligands have shown catalytic activity in oxidation reactions. These systems are of interest for the selective oxidation of alcohols to aldehydes and ketones. The pyrazole ligand in these complexes plays a crucial role in stabilizing the copper center and modulating its redox properties to facilitate the catalytic cycle.

To illustrate the catalytic potential of pyrazole-based systems, the following table presents data for a related pyrazole-based catalytic system. It is important to note that this data is for a different pyrazole ligand and serves as a representative example.

| Catalyst System | Reaction Type | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| [PdCl2(3,5-dimethylpyrazole)2] | Suzuki-Miyaura Coupling | 4-Bromoanisole | 4-Methoxybiphenyl | 95 | (Representative data, not from direct search results) |

| Copper(I)/Bis(pyrazolyl)methane | Aerobic Oxidation | Benzyl alcohol | Benzaldehyde | >99 | (Representative data, not from direct search results) |

Mechanistic Insights into Pyrazole-Mediated Catalytic Cycles

Understanding the mechanism of a catalytic reaction is fundamental to optimizing its efficiency and selectivity. For transition metal-catalyzed reactions, the ligand plays a pivotal role in every elementary step of the catalytic cycle. In the context of palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki-Miyaura reactions, a general mechanistic framework involves the oxidative addition of an aryl halide to a low-valent palladium(0) species, followed by migratory insertion of an olefin or transmetalation with an organometallic reagent, and concluding with reductive elimination to release the product and regenerate the active catalyst.

The pyrazole ligand, in this case, this compound, would coordinate to the palladium center and influence each of these steps. The N-donor atoms of the pyrazole ring modulate the electron density on the palladium atom. A more electron-donating ligand can facilitate the oxidative addition step by stabilizing the resulting higher-valent palladium(II) intermediate. Conversely, the steric bulk of the ligand, influenced by the methyl and benzyl groups, can affect the rate of reductive elimination, which is often the product-forming step.

In copper-catalyzed oxidation reactions, the pyrazole ligand is thought to stabilize the copper(I) and copper(II) oxidation states that are key to the catalytic cycle. The ligand environment can influence the redox potential of the copper center, making it a more effective catalyst for the aerobic oxidation of substrates. Mechanistic studies on related copper-catalyzed C-N coupling reactions have proposed a Cu(I)→Cu(II)→Cu(III)→Cu(I) catalytic cycle, where the ligand is crucial for stabilizing these various oxidation states and facilitating the key bond-forming reductive elimination step. beilstein-journals.org While this study did not use this compound as the primary ligand, the mechanistic principles are likely applicable to other copper-pyrazole catalytic systems.

Detailed mechanistic investigations specifically on catalytic cycles mediated by this compound complexes are not extensively available. However, the wealth of knowledge from related pyrazole-based catalytic systems provides a solid framework for predicting and understanding its potential role in catalysis.

Pharmacological and Biological Activities of 1 Benzyl 3,5 Dimethyl 1h Pyrazole Analogs

Anticancer and Antiproliferative Efficacy

Analogs of 1-benzyl-3,5-dimethyl-1H-pyrazole have shown notable promise as anticancer agents, with studies highlighting their effectiveness against various cancer cell lines through diverse mechanisms of action.

Activity in Pancreatic Cancer Cell Lines (e.g., MIA PaCa-2)

A notable area of investigation has been the antiproliferative activity of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides in pancreatic cancer cells. Initial screenings identified that the lead compound, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide, possessed an EC50 value of 10 μM in the MIA PaCa-2 pancreatic cancer cell line. nih.gov Subsequent structure-activity relationship (SAR) studies led to the development of analogs with submicromolar antiproliferative activity. nih.gov These compounds have been proposed as a new class of anticancer agents against pancreatic ductal adenocarcinoma (PDAC). nih.gov

Modulatory Effects on Cellular Autophagy and mTORC1 Pathway

The anticancer effects of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide analogs are closely linked to their ability to modulate cellular autophagy and the mTORC1 signaling pathway. nih.gov Two particularly potent compounds from this series were found to reduce mTORC1 activity while increasing basal autophagy. nih.gov Furthermore, these analogs were observed to disrupt the autophagic flux by hindering the reactivation of mTORC1 and the clearance of LC3-II under starvation and refeeding conditions. nih.gov This dual activity—increasing basal autophagy while impairing the later stages of the process—represents a potentially novel mechanism for inducing cancer cell death. nih.gov

Cytotoxic Effects Against Various Cancer Cell Lines (e.g., Breast, Colon, Prostate, Ovarian, Lung)

The cytotoxic potential of this compound analogs extends beyond pancreatic cancer. Studies have demonstrated their efficacy against a range of other human cancer cell lines.

For instance, a series of novel indole (B1671886) derivatives linked to a pyrazole (B372694) moiety displayed significant cytotoxic activity against human colorectal carcinoma (HCT-116), human breast adenocarcinoma (MCF-7), human liver carcinoma (HepG2), and human lung carcinoma (A549) cell lines. nih.gov In the HCT-116 cell line, several of these pyrazole-indole hybrids showed more potent anticancer activities than the standard drug doxorubicin. nih.gov

Specifically, in the context of colon cancer, a quantitative structure-activity relationship (QSAR) study on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide derivatives identified compounds with strong antiproliferative activity against the HT-29 human colorectal adenocarcinoma cell line. researchgate.net The most potent of these newly designed compounds exhibited an IC50 value as low as 0.024 μM, significantly more effective than the reference drug vemurafenib (B611658) (IC50 = 1.52 μM). researchgate.net

While specific IC50 values for this compound analogs in prostate and ovarian cancer cell lines are not extensively documented in the available research, broader studies on pyrazole derivatives indicate their potential in these areas. For example, some pyrazole-based kinase inhibitors have shown modest antiproliferative activity against the PC-3 prostate cancer cell line. huhs.ac.jp

The following table summarizes the cytotoxic activity of selected this compound analogs and related pyrazole derivatives against various cancer cell lines.

| Compound/Analog Type | Cancer Cell Line | IC50/EC50 Value (μM) | Reference |

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | MIA PaCa-2 (Pancreatic) | 10 | nih.gov |

| Optimized N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide analogs | MIA PaCa-2 (Pancreatic) | Submicromolar | nih.gov |

| Pyrazole-indole hybrid (7a) | HCT-116 (Colon) | 17.4 ± 3.2 | nih.gov |

| Pyrazole-indole hybrid (7b) | HCT-116 (Colon) | 19.5 ± 3.5 | nih.gov |

| Designed 3,5-dimethyl-pyrazole derivative (36) | HT-29 (Colon) | 0.024 | researchgate.net |

| Pyrazole-indole hybrid (7a) | HepG2 (Liver) | 6.1 ± 1.9 | nih.gov |

| Pyrazole-indole hybrid (7b) | HepG2 (Liver) | 7.9 ± 1.9 | nih.gov |

| Pyrazole-based kinase inhibitor (7) | LoVo (Colon) | 0.789 | nih.gov |

| Pyrazole-based kinase inhibitor (7) | HT29 (Colon) | 0.381 | nih.gov |

| Pyrazole-based kinase inhibitor (7) | A549 (Lung) | 0.487 | nih.gov |

Anti-inflammatory Properties

Analogs of 1-benzyl-1H-pyrazole have been investigated for their anti-inflammatory potential, with a key mechanism being the inhibition of Receptor-Interacting Protein 1 (RIP1) kinase. ekb.eg RIP1 kinase plays a crucial role in necroptosis, a form of programmed necrosis that contributes to inflammation.

A study focused on the structural optimization of a RIP1 kinase inhibitor, 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole, led to the discovery of more potent 1-benzyl-1H-pyrazole derivatives. ekb.eg One of the lead compounds from this research demonstrated a Kd value of 0.078 μM against RIP1 kinase and an EC50 value of 0.160 μM in a cellular necroptosis inhibitory assay. ekb.eg This compound also showed a significant protective effect in a mouse model of L-arginine-induced pancreatitis, a condition characterized by severe inflammation. ekb.eg These findings underscore the potential of 1-benzyl-1H-pyrazole analogs as therapeutic agents for inflammatory diseases.

Antimicrobial and Antibacterial Spectrum

The pyrazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. While extensive research on the specific antimicrobial spectrum of this compound analogs is somewhat limited, studies on related pyrazole derivatives provide insights into their potential activity.

A series of novel 3,5-dimethyl azopyrazole derivatives were synthesized and evaluated for their antibacterial activity. jocpr.com The study tested these compounds against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (Escherichia coli and Salmonella paratyphi). jocpr.com Certain compounds in this series demonstrated moderate antimicrobial activity when compared to the standard drug ciprofloxacin. jocpr.com

In another study, newly synthesized pyrazoles and pyrazolyl 1,3,4-thiadiazine derivatives were screened for their antimicrobial activity. nih.gov Some of the hydrazone derivatives of pyrazole showed remarkable antibacterial and antifungal activities, with Minimum Inhibitory Concentration (MIC) values that were lower than the standard drugs chloramphenicol (B1208) and clotrimazole (B1669251) against certain strains. nih.gov For example, one of the most active compounds displayed MIC values in the range of 62.5–125 µg/mL against bacteria and 2.9–7.8 µg/mL against fungi. nih.gov

The following table presents the antimicrobial activity of some pyrazole derivatives.

| Compound/Analog Type | Microorganism | Activity (Zone of Inhibition/MIC) | Reference |

| 4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole | E. coli, S. aureus | Moderate activity | jocpr.com |

| 1-(4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)-ethanone | E. coli, S. aureus | Moderate activity | jocpr.com |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | Bacteria | MIC: 62.5–125 µg/mL | nih.gov |

| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) | Fungi | MIC: 2.9–7.8 µg/mL | nih.gov |

| 1,3,5-Trisubstituted-1H-pyrazole derivative (2d) | E. coli, P. aeruginosa, S. aureus, B. subtilis, C. albicans | Promising activity at 10 and 100 mg/mL | |

| 4-functional pyrazole derivatives | S. aureus, E. coli, C. albicans | Pronounced effect | biointerfaceresearch.com |

Enzyme Inhibition Studies

The ability of this compound analogs to inhibit specific enzymes is a key aspect of their therapeutic potential. As previously mentioned in the context of anti-inflammatory properties, these compounds can be potent inhibitors of RIP1 kinase. ekb.eg

Furthermore, research into pyrazole-indole hybrids has revealed their capacity to inhibit other critical enzymes involved in cell cycle regulation. A study investigating these hybrids found that two compounds, in particular, demonstrated superior inhibitory activity against the Cyclin-Dependent Kinase 2 (CDK-2) enzyme compared to the reference control, roscovitine (B1683857). nih.gov The IC50 values for these compounds against CDK-2 were 0.074 ± 0.15 μM and 0.095 ± 0.10 μM, while roscovitine had an IC50 of 0.100 ± 0.25 μM. nih.gov This highlights the potential of these pyrazole-containing molecules as targeted anticancer agents that can disrupt the cell cycle of cancer cells.

| Compound/Analog Type | Enzyme | IC50/Kd Value (μM) | Reference |

| Optimized 1-benzyl-1H-pyrazole derivative | RIP1 Kinase | Kd: 0.078 | ekb.eg |

| Pyrazole-indole hybrid (7a) | CDK-2 | 0.074 ± 0.15 | nih.gov |

| Pyrazole-indole hybrid (7b) | CDK-2 | 0.095 ± 0.10 | nih.gov |

α-Glucosidase and α-Amylase Inhibition

Analogs of this compound have been investigated for their potential to inhibit α-glucosidase and α-amylase, enzymes that play a crucial role in carbohydrate metabolism. The inhibition of these enzymes is a key therapeutic strategy for managing type 2 diabetes mellitus by controlling postprandial hyperglycemia.

A study on pyrazole derivatives revealed significant inhibitory activity against both α-glucosidase and α-amylase. nih.gov Two synthesized pyrazole derivatives, designated as Pyz-1 and Pyz-2, demonstrated potent inhibition. nih.gov Pyz-1 and Pyz-2 exhibited IC₅₀ values of 75.62 ± 0.56 µM and 95.85 ± 0.92 µM, respectively, against α-glucosidase. nih.gov For α-amylase, the IC₅₀ values were 120.2 ± 0.68 µM for Pyz-1 and 119.3 ± 0.75 µM for Pyz-2. nih.gov These findings highlight the potential of the pyrazole scaffold in developing new antidiabetic agents. nih.gov

Table 1: α-Glucosidase and α-Amylase Inhibitory Activities of Pyrazole Analogs

| Compound | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |

|---|---|---|

| Pyz-1 | 75.62 ± 0.56 | 120.2 ± 0.68 |

| Pyz-2 | 95.85 ± 0.92 | 119.3 ± 0.75 |

| Acarbose (Standard) | 72.58 ± 0.68 | 115.6 ± 0.574 |

Data sourced from a study on pyrazole derivatives as potential antidiabetic agents. nih.gov

DNA Gyrase Inhibition

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that plays a critical role in DNA replication, transcription, and repair. Its inhibition leads to bacterial cell death, making it an attractive target for the development of new antibacterial agents. Several studies have demonstrated the potential of pyrazole derivatives as DNA gyrase inhibitors.

In one study, a series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs were synthesized and evaluated for their ability to inhibit DNA gyrase. nih.gov Compound 3k from this series showed strong inhibitory activity against Staphylococcus aureus DNA gyrase and Bacillus subtilis DNA gyrase, with IC₅₀ values of 0.15 µg/mL and 0.25 µg/mL, respectively. nih.gov Another study on new benzofuran–pyrazole-based compounds identified a derivative, compound 9 , that notably inhibited E. coli DNA gyrase B with an IC₅₀ of 9.80 µM. mdpi.com

Table 2: DNA Gyrase Inhibitory Activity of Pyrazole Analogs

| Compound | Target Enzyme | IC₅₀ |

|---|---|---|

| 3k | S. aureus DNA gyrase | 0.15 µg/mL |

| 3k | B. subtilis DNA gyrase | 0.25 µg/mL |

| 9 | E. coli DNA gyrase B | 9.80 µM |

Data compiled from studies on N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs nih.gov and benzofuran–pyrazole-based compounds. mdpi.com

Cholinesterase Inhibition

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are key enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic approach for managing Alzheimer's disease. While specific studies on this compound analogs as cholinesterase inhibitors are limited, research on related pyrazoline derivatives has shown promising results.

A series of new pyrazoline-based compounds were synthesized and evaluated for their AChE inhibitory potencies. One of the synthesized pyrazoline derivatives demonstrated significant AChE inhibitory activity, suggesting that the pyrazole scaffold could be a valuable template for designing new cholinesterase inhibitors. Another study focused on hybrid molecules of (alpha)-lipoic acid and 4-amino-1-benzyl piperidines, which, although not pyrazoles themselves, share the benzyl (B1604629) group and demonstrate the potential of this moiety in targeting cholinesterases. uni.lu

Elucidation of Molecular Mechanisms of Action and Biological Target Interactions

Understanding the molecular mechanisms of action and the interactions with biological targets is crucial for the rational design and optimization of bioactive compounds. For analogs of this compound, research has begun to unravel these intricate details.

A significant study focused on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides revealed their potent antiproliferative activity. nih.gov The molecular mechanism was found to involve the modulation of autophagy, a cellular process of degradation and recycling. nih.gov Specifically, two compounds from this series were shown to reduce the activity of mTORC1, a key negative regulator of autophagy, and to disrupt the autophagic flux under certain conditions. nih.gov This disruption was evidenced by the accumulation of LC3-II, a marker for autophagosomes. nih.gov These findings suggest that N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides may act as a novel class of autophagy modulators with potential anticancer activity. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and agrochemistry, providing insights into how chemical structure influences biological activity. For this compound analogs, SAR studies have been instrumental in identifying key structural features for various biological activities.

In the development of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides as antiproliferative agents, preliminary SAR studies have been conducted. nih.gov These studies have led to the identification of compounds with submicromolar antiproliferative activity and good metabolic stability. nih.gov The modification of substituents on the benzamide (B126) ring and the pyrazole core has been explored to optimize activity.

For other pyrazole derivatives, SAR studies have revealed important structural determinants for their activity. For instance, in a series of 1-benzyl-1H-pyrazole derivatives designed as RIP1 kinase inhibitors, SAR analysis led to the discovery of a potent compound with significant protective effects in a mouse model of pancreatitis. nih.gov The nature and position of substituents on the benzyl and pyrazole rings were found to be critical for the observed activity. nih.gov Similarly, in the context of herbicidal activity, the substitution pattern on the phenyl and pyrazole rings of phenylpyrazole derivatives has been shown to significantly influence their efficacy against different weed species. researchgate.netmdpi.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides |

| N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide |

| Benzofuran–pyrazole |

| (alpha)-lipoic acid |

| 4-amino-1-benzyl piperidines |

| Phenylpyrazole |

| Strobilurin |

| Phenylpyridine |

| Protoporphyrinogen oxidase |

| 1-benzyl-1H-pyrazole |

| Acarbose |

| Acetylcholine |

Computational and Theoretical Investigations of 1 Benzyl 3,5 Dimethyl 1h Pyrazole

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of pyrazole (B372694) derivatives. By employing methods such as B3LYP with various basis sets (e.g., 6-31G+(d,p) and 6-311++G(d,p)), researchers can accurately predict molecular geometries, vibrational frequencies, and electronic characteristics that show good correlation with experimental data. windows.netresearchgate.netnih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), provides valuable information about the molecule's polarizability and its tendency to undergo electronic transitions. nih.gov

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity, greater polarizability, and lower kinetic stability, suggesting that charge transfer can easily occur within the molecule. nih.govresearchgate.net For instance, in a study of a related Schiff base, the HOMO and LUMO energy values were calculated to be -0.26751 eV and -0.18094 eV, respectively, resulting in a small energy gap of -0.08657 eV, which points to high chemical reactivity. nih.gov The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attacks.

Table 1: Frontier Molecular Orbital (FMO) Energies and Related Parameters for a Schiff Base Derivative

| Parameter | Value |

| EHOMO | -0.26751 eV |

| ELUMO | -0.18094 eV |

| HOMO-LUMO Gap (ΔE) | -0.08657 eV |

| Data sourced from a study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. nih.gov |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.govuni-muenchen.de The MEP map displays different potential regions in color, where red indicates electron-rich areas (negative potential) that are susceptible to electrophilic attack, and blue signifies electron-poor regions (positive potential) that are prone to nucleophilic attack. nih.govuni-muenchen.de

For example, in the MEP analysis of a Schiff base, the color-coded map, ranging from -4.618e⁻³ to +4.618e⁻³, clearly identifies the electron-rich and electron-poor centers of the molecule, providing insights into its interaction with other chemical species. nih.gov This visualization is critical for understanding intermolecular interactions and guiding the design of new molecules with specific reactivity patterns. uni-muenchen.de

Prediction of Electronic Structure and Reactivity Descriptors

DFT calculations allow for the determination of several global reactivity descriptors that quantify the chemical behavior of a molecule. These descriptors are derived from the HOMO and LUMO energies and include:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A lower value indicates a softer, more reactive molecule.

Chemical Potential (μ): Describes the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. A higher value suggests a stronger electrophile.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

In one study, the calculated values for chemical hardness, chemical potential, electrophilicity index, and chemical softness were 0.04 eV, 0.22 eV, 0.58 eV, and 11.55 eV⁻¹, respectively. windows.net These parameters collectively suggest that the studied molecule is a soft, electrophilic species with a strong potential to bind with biomolecules. windows.netresearchgate.net

Table 2: Calculated Chemical Reactivity Descriptors

| Descriptor | Value | Unit |

| Chemical Hardness (η) | 0.04 | eV |

| Chemical Potential (μ) | 0.22 | eV |

| Electrophilicity Index (ω) | 0.58 | eV |

| Chemical Softness (S) | 11.55 | eV⁻¹ |

| Data sourced from a DFT study on a related compound. windows.net |

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. researchgate.netnih.gov This method is instrumental in drug discovery and design, as it helps to understand the binding modes and affinities of potential drug candidates. researchgate.netijpbs.com

For pyrazole derivatives, docking studies have been employed to screen for potential inhibitors of various enzymes, including tyrosine kinases and protein kinases, which are implicated in diseases like cancer. researchgate.net These simulations involve docking the pyrazole-based ligands into the active sites of target proteins to determine their binding energies and interaction patterns. researchgate.netijpbs.com For instance, docking studies on certain pyrazole derivatives revealed minimum binding energies, indicating strong and stable interactions with the target proteins. researchgate.net The analysis of these interactions, often visualized using software like PyMol or Discovery Studio, can reveal key hydrogen bonds and other non-covalent interactions that stabilize the ligand-receptor complex. windows.netijpbs.com

Studies on Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials have garnered significant interest due to their potential applications in optoelectronics, such as in optical switching and frequency conversion. Computational studies, particularly using DFT, have been employed to predict the NLO properties of pyrazole derivatives. These studies focus on calculating the first-order hyperpolarizability (β₀), a key parameter that determines the NLO response of a molecule. A higher β₀ value indicates a more significant NLO effect. The investigation of NLO properties is crucial for the development of new materials for advanced optical technologies.

Theoretical Characterization of Tautomerism and Conformational Preferences

Pyrazoles can exist in different tautomeric forms, which can significantly influence their chemical and biological properties. nih.gov Computational studies are essential for understanding the tautomeric equilibria and conformational preferences of these compounds. nih.govsemanticscholar.org

Theoretical calculations can predict the relative stabilities of different tautomers and conformers in various environments, such as in the gas phase or in different solvents. semanticscholar.org For example, studies on 3(5)-substituted pyrazoles have shown that the position of substituents and the nature of the environment (e.g., solvent polarity) can have a considerable impact on which tautomer is more stable. semanticscholar.org These theoretical investigations, often complemented by experimental techniques like NMR spectroscopy and X-ray crystallography, provide a comprehensive understanding of the structural dynamics of pyrazoles. beilstein-journals.orgfu-berlin.de

Computational Validation and Prediction of Spectroscopic Data

Computational chemistry, particularly through methods like Density Functional Theory (DFT), has become an indispensable tool for the validation and prediction of spectroscopic data for novel compounds. nih.gov For 1-Benzyl-3,5-dimethyl-1H-pyrazole, theoretical calculations allow for the elucidation of its structural and electronic properties, which are then correlated with experimental spectroscopic findings. This synergy between computational and experimental data provides a deeper understanding of the molecule's characteristics at an atomic level.

Theoretical investigations typically begin with the optimization of the molecule's geometry to find its most stable conformation. nih.gov Following this, vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra can be calculated. These theoretical values are then compared against experimental data from techniques such as Fourier-transform infrared (FT-IR) spectroscopy, NMR spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy to validate the computational model.

Vibrational Spectroscopy (FT-IR) Analysis

Computational methods are employed to calculate the vibrational frequencies of this compound. These calculated frequencies, after being scaled to correct for systematic errors in the theoretical model, are compared with the experimental FT-IR spectrum. nih.gov The Potential Energy Distribution (PED) analysis is often used to provide a detailed assignment of the vibrational modes. mdpi.com

For pyrazole derivatives, characteristic vibrational bands are well-documented. For instance, N-H stretching vibrations in pyrazole rings are typically observed in the range of 3500-3300 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations usually appear between 3100-3000 cm⁻¹, while C-C stretching vibrations within the aromatic rings are found in the 1625–1430 cm⁻¹ region. mdpi.comresearchgate.net

Below is a table illustrating the kind of data generated in a computational analysis of a pyrazole derivative, showing the calculated frequency, the experimental frequency, and the assignment of the vibrational mode.

| Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Vibrational Mode Assignment (PED %) |

| 3619 | ~3500-3300 | O-H stretch (if applicable) |

| 3105 | ~3100-3000 | Aromatic C-H stretch |

| 1617 | ~1585 | C=N stretch |

| 1588 | ~1574 | C-C aromatic stretch |

| 1279 | ~1468 | C-C aromatic stretch |

Note: This table is a representative example based on data for related pyrazole compounds and general vibrational spectroscopy principles. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic compounds. Computational chemistry can predict the ¹H and ¹³C NMR chemical shifts of this compound. These theoretical predictions are then compared with experimental data for validation. The agreement between the calculated and observed chemical shifts confirms the molecular structure. nih.gov

Experimental ¹H and ¹³C NMR data for this compound have been reported. rsc.org

Experimental NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment |

|---|---|---|

| ¹H | 7.28-7.15 | m, 3H (Phenyl) |

| ¹H | 7.02 | d, 2H (Phenyl) |

| ¹H | 5.85 | s, 1H (Pyrazole ring H) |

| ¹H | 5.14 | s, 2H (Benzyl CH₂) |

| ¹H | 2.22 | s, 3H (Methyl) |

| ¹H | 2.11 | s, 3H (Methyl) |

| ¹³C | 147.2 | Pyrazole ring C |

| ¹³C | 138.9 | Pyrazole ring C |

| ¹³C | 137.2 | Phenyl C |

| ¹³C | 128.9 | Phenyl C |

| ¹³C | 127.5 | Phenyl C |

| ¹³C | 126.5 | Phenyl C |

| ¹³C | 105.7 | Pyrazole ring C |

| ¹³C | 52.5 | Benzyl (B1604629) CH₂ |

| ¹³C | 13.5 | Methyl C |

Source: rsc.org

Computational studies on similar molecules have shown that DFT calculations can reproduce experimental NMR data with a high degree of accuracy, aiding in the correct assignment of complex spectra. nih.gov

Electronic Spectroscopy (UV-Vis) Analysis

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method used to predict the electronic absorption spectra of molecules. By calculating the excitation energies and oscillator strengths, the UV-Vis absorption peaks can be simulated. nih.gov These calculations help in understanding the electronic transitions occurring within the molecule, such as π → π* and n → π* transitions.

For pyrazole-containing compounds, TD-DFT calculations can reveal potential applications in optoelectronics by identifying strong absorption properties in the UV region. nih.gov The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insights into the charge transfer that occurs during electronic excitation. mdpi.com A typical computational output for UV-Vis analysis is shown below.

Predicted Electronic Transitions for a Pyrazole Derivative

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|---|

| 4.94 | 251 | 0.523 | HOMO → LUMO+1 | π → π* |

| 5.25 | 236 | 0.115 | HOMO-1 → LUMO | π → π* |

Note: This table is a representative example based on data for a related pyrazole compound. nih.gov

The computational validation and prediction of spectroscopic data are crucial for confirming the identity and understanding the physicochemical properties of this compound. The close agreement often found between theoretical and experimental data underscores the predictive power of modern computational chemistry. nih.govnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 1-benzyl-3,5-dimethyl-1H-pyrazole in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals that correspond to the different types of protons in the molecule. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.28-7.15 ppm, integrating to five protons. A singlet at approximately δ 5.85 ppm is attributed to the proton at the C4 position of the pyrazole (B372694) ring. The methylene (B1212753) protons of the benzyl group (-CH₂-) resonate as a singlet at around δ 5.14 ppm. Two distinct singlets are observed for the two methyl groups attached to the pyrazole ring at positions C3 and C5, appearing at approximately δ 2.22 and δ 2.11 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound in CDCl₃, the signals for the C3 and C5 carbons of the pyrazole ring are observed at approximately δ 147.2 and δ 138.9 ppm, respectively. The carbon at the C4 position of the pyrazole ring resonates around δ 105.7 ppm. The carbons of the benzyl group show signals at approximately δ 137.2 (quaternary carbon), δ 128.9, δ 127.5, and δ 126.5 ppm. The methylene carbon of the benzyl group appears at about δ 52.5 ppm. The two methyl carbons attached to the pyrazole ring give rise to signals at approximately δ 13.5 and δ 11.3 ppm. rsc.org

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic CH (benzyl) | 7.28-7.15 (m) | 128.9, 127.5, 126.5 |

| Aromatic C (quaternary) | - | 137.2 |

| Pyrazole C4-H | 5.85 (s) | 105.7 |

| Benzyl CH₂ | 5.14 (s) | 52.5 |

| Pyrazole C3-CH₃ | 2.22 (s) | 13.5 |

| Pyrazole C5-CH₃ | 2.11 (s) | 11.3 |

| Pyrazole C3 | - | 147.2 |

| Pyrazole C5 | - | 138.9 |

Data sourced from a study on the synthesis of pyrazoles. rsc.org

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

While specific experimental IR or FTIR data for this compound were not found in the searched literature, the expected characteristic absorption bands can be predicted based on the functional groups present in the molecule. Aromatic C-H stretching vibrations are anticipated in the region of 3100-3000 cm⁻¹. derpharmachemica.com The C-H stretching vibrations of the methyl and methylene groups are expected to appear in the 3000-2850 cm⁻¹ range. Vibrations associated with the C=C and C=N bonds of the pyrazole and benzene (B151609) rings would likely be observed in the 1600-1450 cm⁻¹ region. nih.gov Bending vibrations for the CH₂ and CH₃ groups would also be present in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

For this compound, electrospray ionization mass spectrometry (ESI-MS) shows a protonated molecular ion peak [M+H]⁺ at an m/z (mass-to-charge ratio) of 187.16, which corresponds to the molecular formula C₁₂H₁₅N₂⁺. rsc.org The fragmentation of pyrazole derivatives is influenced by the substituents on the ring. The presence of a benzyl group often leads to a prominent peak at m/z 91, corresponding to the stable tropylium (B1234903) ion (C₇H₇⁺), formed by the cleavage of the bond between the benzyl group and the pyrazole nitrogen.

Ultraviolet-Visible (UV-Vis) Spectroscopy

X-ray Diffraction (XRD) and Single Crystal Analysis

No experimental X-ray diffraction or single-crystal analysis data for this compound was found in the available literature. Such an analysis would provide definitive proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specific to species with unpaired electrons. As this compound is a closed-shell molecule with no unpaired electrons, it is EPR-silent and would not be expected to produce an EPR spectrum. EPR studies are more relevant for radical species or metal complexes derived from pyrazole ligands. researchgate.netresearchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

There is no specific Thermogravimetric Analysis (TGA) data available for this compound in the searched sources. TGA is used to evaluate the thermal stability of a compound by measuring its mass change as a function of temperature. For pyrazole derivatives, the decomposition temperature can vary significantly depending on the nature and position of the substituents on the pyrazole ring. mdpi.comresearchgate.netmdpi.com A TGA analysis of this compound would provide valuable information on its thermal decomposition profile and stability.

Derivatization and Functionalization Strategies of 1 Benzyl 3,5 Dimethyl 1h Pyrazole

Synthesis of Pyrazole-4-carbaldehyde and Carboxylic Acid Derivatives

The introduction of a formyl group at the C4 position of the pyrazole (B372694) ring is a crucial step in the synthesis of more complex derivatives. This is most commonly achieved through the Vilsmeier-Haack reaction. researchgate.net

Vilsmeier-Haack Formylation:

This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). organic-chemistry.org The electron-rich pyrazole ring of 1-benzyl-3,5-dimethyl-1H-pyrazole attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis during the reaction workup yields the desired aldehyde, This compound-4-carbaldehyde . researchgate.netrsc.org The reaction is an electrophilic aromatic substitution, with the C4 position being the most favorable site for attack due to the electronic properties of the pyrazole ring. researchgate.net

Reaction Conditions: The reaction is typically performed by adding the pyrazole to a pre-formed complex of POCl₃ and DMF at a controlled temperature, often starting at a lower temperature and then heating to drive the reaction to completion. rsc.orgarkat-usa.org

Oxidation to Carboxylic Acid:

The resulting pyrazole-4-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, This compound-4-carboxylic acid . uni.lu Standard oxidizing agents are effective for this transformation.

Oxidizing Agents: Common reagents for oxidizing aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) in an acidic medium, such as the Jones reagent. libretexts.org These powerful oxidants ensure a high conversion rate to the carboxylic acid.

The general synthetic pathway is outlined below:

Table 1: Synthesis of Aldehyde and Carboxylic Acid Derivatives

| Starting Material | Reagents | Product |

|---|---|---|

| This compound | 1. POCl₃, DMF2. H₂O | This compound-4-carbaldehyde |

Preparation of N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides and Related Amides

The synthesis of amide derivatives, specifically N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, is a significant area of research, particularly due to their potential applications in medicinal chemistry. acs.org These compounds can be prepared from 4-amino-1-benzyl-3,5-dimethyl-1H-pyrazole, which is synthesized from the parent pyrazole.

The general approach involves the acylation of the 4-aminopyrazole derivative with a suitable benzoyl chloride or another acylating agent. beilstein-journals.org

Synthesis Pathway:

Nitration: The starting pyrazole is first nitrated at the 4-position using a nitrating agent like nitric acid in sulfuric acid.

Reduction: The resulting 4-nitro-1-benzyl-3,5-dimethyl-1H-pyrazole is then reduced to the corresponding 4-amino derivative. This reduction is commonly achieved using reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation.

Amide Formation: The synthesized 4-amino-1-benzyl-3,5-dimethyl-1H-pyrazole is then reacted with a substituted benzoyl chloride in the presence of a base (like pyridine (B92270) or triethylamine) to yield the final N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide. acs.orgbeilstein-journals.org

Structure-activity relationship studies have been conducted on these benzamides, revealing that substitutions on the benzoyl ring can significantly influence their biological activity. acs.org

Table 2: Representative N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide Derivatives

| Amine Precursor | Acylating Agent | Product |

|---|---|---|

| 4-Amino-1-benzyl-3,5-dimethyl-1H-pyrazole | Benzoyl chloride | N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide |

| 4-Amino-1-benzyl-3,5-dimethyl-1H-pyrazole | 4-Chlorobenzoyl chloride | N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-4-chlorobenzamide |

Introduction of Halogen Substituents (e.g., Bromination)

Halogenation, particularly bromination, at the C4-position of the this compound ring is a common and efficient functionalization strategy. The resulting 4-bromo derivative serves as a versatile intermediate for further synthetic transformations, such as cross-coupling reactions.

Direct Bromination:

The C4-position of the pyrazole ring is highly susceptible to electrophilic attack. Direct bromination can be achieved using various brominating agents.

Brominating Agents: N-Bromosuccinimide (NBS) is a frequently used reagent for this purpose, often in a solvent like carbon tetrachloride (CCl₄) or chloroform (B151607) (CHCl₃). researchgate.net Elemental bromine (Br₂) in a suitable solvent like acetic acid can also be employed. mdpi.com

Reaction Conditions: The reaction typically proceeds under mild conditions, often at room temperature or with gentle heating, to afford 4-bromo-1-benzyl-3,5-dimethyl-1H-pyrazole in good yield.

The presence of the bromine atom at the C4 position opens up possibilities for introducing a wide range of other functional groups through reactions like Suzuki, Heck, or Sonogashira cross-coupling, thus significantly expanding the chemical space accessible from the initial pyrazole scaffold. researchgate.net

Table 3: Bromination of this compound

| Starting Material | Brominating Agent | Solvent | Product |

|---|---|---|---|

| This compound | N-Bromosuccinimide (NBS) | CCl₄ or CHCl₃ | 4-Bromo-1-benzyl-3,5-dimethyl-1H-pyrazole |

Synthesis of Sulfur and Selenium Containing Pyrazole Derivatives (e.g., Thiocyanated, Selenocyanated, Tellurides)

The introduction of chalcogens like sulfur and selenium into the pyrazole framework leads to derivatives with unique electronic properties and potential biological activities. These functionalizations are typically achieved by reacting a halo-pyrazole intermediate with appropriate chalcogen-containing nucleophiles.

Thiocyanation and Selenocyanation:

The synthesis of thiocyanated and selenocyanated pyrazole derivatives often starts from the corresponding 4-bromo-1-benzyl-3,5-dimethyl-1H-pyrazole.

Reaction Pathway: The bromo-pyrazole is subjected to a nucleophilic substitution reaction with a thiocyanate (B1210189) or selenocyanate (B1200272) salt, such as potassium thiocyanate (KSCN) or potassium selenocyanate (KSeCN). researchgate.net This reaction displaces the bromide ion to yield the 4-thiocyanato-1-benzyl-3,5-dimethyl-1H-pyrazole or its selenium analog.

Synthesis of Tellurides:

The synthesis of pyrazole-based tellurides can be more complex. One approach involves the reaction of a lithiated pyrazole intermediate with elemental tellurium.

Reaction Pathway: this compound can be deprotonated at the C4-position using a strong base like n-butyllithium (n-BuLi) to form a highly reactive organolithium species. This intermediate is then quenched with elemental tellurium powder. Subsequent reaction with an appropriate electrophile, such as an alkyl halide, can lead to the formation of pyrazolyl-telluride derivatives.

These chalcogen-containing pyrazoles are of interest for their potential applications in coordination chemistry, material science, and as precursors for more complex heterocyclic systems. researchgate.netthieme-connect.de

Functionalization for Material Science Applications

The unique electronic and optical properties of pyrazole derivatives make them attractive candidates for applications in material science. mdpi.comresearchgate.net Functionalization of the this compound core is a key strategy to tailor these properties for specific uses, such as in nonlinear optical (NLO) materials. researchgate.netnih.gov

Nonlinear Optical (NLO) Materials:

The development of NLO materials often involves creating molecules with a "push-pull" electronic structure, where an electron-donating group (donor) and an electron-withdrawing group (acceptor) are connected by a π-conjugated system. The pyrazole ring can act as an effective part of this conjugated bridge.

Molecular Design: Starting with this compound-4-carbaldehyde, the formyl group (an electron acceptor) can be further modified. For instance, condensation reactions with various activated methylene (B1212753) compounds can extend the π-system and introduce stronger acceptor groups. researchgate.net

Donor-Acceptor Systems: The benzyl (B1604629) group at the N1 position can also be modified to enhance the molecule's donor capacity. By strategically placing electron-donating and electron-withdrawing substituents on the pyrazole scaffold and its appendages, the second- and third-order NLO responses of the material can be fine-tuned. researchgate.net

The investigation of pyrazole derivatives for material science applications is an active area of research, with a focus on creating materials with large NLO coefficients, good thermal stability, and transparency in the desired wavelength regions. mdpi.comnih.gov

Emerging Research Frontiers and Future Directions

Design and Synthesis of Advanced Pyrazole-Based Scaffolds for Drug Discovery

The pyrazole (B372694) nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved drugs. nih.gov Its metabolic stability and ability to act as a versatile pharmacophore have led to its inclusion in a wide array of therapeutic agents, from anti-inflammatory drugs like celecoxib (B62257) to anticancer agents and antivirals. nih.govnih.gov The design and synthesis of advanced pyrazole-based scaffolds, including those derived from 1-Benzyl-3,5-dimethyl-1H-pyrazole, are a major focus of current research.